Bis(2-aminoethyl) octadecyl phosphate
Description
Structure
2D Structure
Properties
CAS No. |
85508-18-5 |
|---|---|
Molecular Formula |
C22H49N2O4P |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
bis(2-aminoethyl) octadecyl phosphate |
InChI |
InChI=1S/C22H49N2O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-29(25,27-21-18-23)28-22-19-24/h2-24H2,1H3 |
InChI Key |
KQMUNPGDNRFCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCN)OCCN |
Origin of Product |
United States |
Synthetic Methodologies
Direct Synthesis Approaches for Bis(2-aminoethyl) Octadecyl Phosphate (B84403)
Direct synthesis aims to construct the target molecule by forming the key phosphate ester bond from its primary constituents. This typically involves the reaction of an octadecyl alcohol derivative with a phosphorus-containing reagent, followed by the introduction of the bis(2-aminoethyl) group, or vice-versa.
The formation of the phosphate ester is a cornerstone of the synthesis. A common and effective method for creating long-chain alkyl phosphates is the reaction of the corresponding alcohol with a phosphorylating agent.
One of the most direct routes involves the reaction of octadecan-1-ol with a phosphorylating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The reaction with POCl₃, often conducted in the presence of a base like triethylamine (B128534) in an inert solvent such as toluene, initially forms an alkyl dichlorophosphate (B8581778). organic-chemistry.org Subsequent hydrolysis or alcoholysis steps are required to obtain the desired phosphate ester. For instance, a controlled reaction with a specific diol can lead to the desired diester.
A two-step process using POCl₃ with a primary alcohol followed by steam hydrolysis has been shown to produce dialkyl phosphates in good yields, effectively avoiding trialkyl phosphate impurities. organic-chemistry.org Similarly, methods for synthesizing high-purity mono-alkyl phosphates often involve reacting an alcohol with agents like cyclic polyphosphoric acid, with reaction conditions optimized for temperature and time to maximize the yield of the desired product. researchgate.net
The general scheme for producing the octadecyl phosphate precursor can be summarized as follows:
Phosphorylation of Octadecanol: Reaction of octadecan-1-ol with POCl₃ or P₂O₅.
Hydrolysis: Controlled addition of water or other reagents to form the mono- or di-octadecyl phosphate.
These reactions provide the foundational octadecyl phosphate moiety, which can then be further functionalized.
The introduction of the bis(2-aminoethyl) group is the next critical step. This can be conceptualized in a few ways, depending on the starting materials. A logical precursor for this part of the molecule would be a derivative of tris(2-aminoethyl)amine (B1216632) (tren), a commercially available compound with the formula N(CH₂CH₂NH₂)₃. wikipedia.org
A plausible synthetic route would involve the reaction of a pre-formed octadecyl phosphate derivative with a protected form of a bis(2-aminoethyl) alcohol. For example, if N,N-bis(2-aminoethyl)ethanol were available, a direct esterification could be performed. However, a more likely pathway involves modifying a readily available starting material like tren.
Alternatively, one could envision a reaction where an activated phosphate, such as octadecyl dichlorophosphate, reacts with a suitably protected bis(2-aminoethyl)amine derivative. The primary amino groups would need to be protected to prevent side reactions, directing the phosphorylation to the desired site.
Strategic Functionalization and Derivatization
This approach involves starting with a molecule that already contains either the phosphate-amino core or the phosphate-octadecyl structure and then modifying it to arrive at the final product.
If a precursor molecule containing the phosphate and amino groups is synthesized first, the final step would be the modification of the amino termini. For instance, if a synthesis yields a phosphate with primary amino groups, these could be further functionalized. However, for the target compound, the amino groups are terminal, suggesting they are either introduced in a final step or are present in the starting amine reactant.
A more relevant strategy in this context is the modification of a multifunctional amine. For example, tris(2-aminoethyl)amine (tren) has been used as a scaffold in various chemical syntheses. mdpi.com One of the primary amino groups on tren could be selectively reacted or modified, leaving the other two available for the final structure. This approach, however, is complex due to the similar reactivity of the three primary amine groups.
A variety of phosphorylation techniques can be applied to introduce the phosphate group onto a pre-assembled octadecyl-aminoethyl structure. This is a common strategy in the synthesis of phosphorylated biomolecules and their analogs. nih.gov
For example, a molecule containing both the octadecyl tail and the bis(2-aminoethyl) head group could be synthesized first, followed by a final phosphorylation step. This might involve reacting the terminal hydroxyl group of a hypothetical precursor, octadecyl-bis(2-aminoethyl) alcohol, with a phosphorylating agent.
General methods for the phosphorylation of alcohols are well-established and include the use of phosphorus oxychloride, phosphoramidites, or other activated phosphate reagents. organic-chemistry.org The choice of reagent and reaction conditions would be critical to ensure selective phosphorylation and avoid side reactions with the amino groups, likely requiring the use of protecting groups for the amines.
Advanced Synthetic Techniques for Phosphate-Linked Constructs
More advanced methods could offer greater control and efficiency. For instance, enzyme-catalyzed reactions could potentially be used for the regioselective phosphorylation or esterification, although this would require the identification or engineering of a suitable enzyme.
Another advanced approach involves solid-phase synthesis, where one part of the molecule is anchored to a solid support while the other parts are added sequentially. This technique allows for easy purification by simply washing away excess reagents and by-products. While typically used for peptides and oligonucleotides, the principles could be adapted for the synthesis of complex amphiphilic molecules like Bis(2-aminoethyl) octadecyl phosphate.
Microwave-assisted synthesis is another modern technique that could accelerate the reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This has been successfully applied to the synthesis of various H-phosphonates and could be explored for the esterification steps in the synthesis of the target compound.
Data Tables
Table 1: Comparison of Phosphorylating Agents for Long-Chain Alcohols
| Phosphorylating Agent | Typical Reactant | Base/Catalyst | Key Features | Reference |
| Phosphorus Oxychloride (POCl₃) | Primary Alcohols | Triethylamine | Forms dichlorophosphate intermediate; versatile. | organic-chemistry.org |
| Phosphorus Pentoxide (P₂O₅) | Long-chain Alcohols | None | Can lead to a mixture of mono- and di-alkyl phosphates. | researchgate.net |
| Cyclic Polyphosphoric Acid | Octanol | None | Allows for synthesis of high-purity mono-alkyl phosphate. | researchgate.net |
| Phosphoric Acid | 2-Aminoethanol | None (heat) | Direct reaction to form aminoethyl phosphate. | google.com |
Table 2: Potential Precursors and Their Roles in Synthesis
| Precursor Compound | Potential Role in Synthesis | Relevant Synthetic Transformation | Reference |
| Octadecan-1-ol | Source of the long alkyl chain. | Esterification with a phosphorylating agent. | organic-chemistry.org |
| Tris(2-aminoethyl)amine (tren) | Source of the bis(2-aminoethyl)amino moiety. | Reaction with an activated octadecyl phosphate. | wikipedia.orgmdpi.com |
| 2-Aminoethanol | Model for amino-alcohol phosphorylation. | Reaction with phosphoric acid to form phosphate ester. | google.com |
| Diethyl Phosphorochloridate | Phosphorylating agent for amino acids. | N-phosphorylation of amino acid esters. | nih.gov |
Solid-Phase Synthesis Protocols for Oligomeric Structures
While specific solid-phase synthesis (SPS) protocols for oligomers of this compound are not extensively documented in publicly available literature, the principles of SPS used for other complex biomolecules like RNA can be adapted. Solid-phase synthesis is a powerful technique that allows for the sequential addition of monomeric units to a growing chain attached to an insoluble solid support. nih.govnih.gov This methodology offers significant advantages, including the simplification of purification processes, as excess reagents and by-products can be easily washed away from the solid-supported product. nih.gov
A hypothetical solid-phase synthesis of an oligomer containing this compound units could be envisioned using a phosphoramidite-based approach, which is standard in oligonucleotide synthesis. nih.govnih.gov The general steps would involve:
Support Functionalization: An appropriate solid support, such as controlled-pore glass (CPG), would be functionalized with a linker molecule to which the first this compound monomer can be attached. nih.govnih.gov
Monomer Activation: The this compound monomer would need to be converted into a reactive phosphoramidite (B1245037) derivative. This involves protecting the amino groups and reacting the phosphate with a suitable phosphitylating agent.
Coupling: The activated phosphoramidite monomer would be coupled to the functionalized solid support in the presence of an activator.
Capping: Any unreacted functional groups on the solid support would be capped to prevent the formation of deletion mutants in the subsequent steps.
Oxidation: The newly formed phosphite (B83602) triester linkage would be oxidized to the more stable phosphate triester.
Deprotection and Cleavage: After the desired number of monomer units have been added, the protecting groups on the phosphate and amino functionalities, as well as the linker attaching the oligomer to the solid support, would be removed. nih.govnih.gov
The purification of the final oligomeric product would typically be achieved using techniques like polyacrylamide gel electrophoresis or reversed-phase high-performance liquid chromatography. nih.gov
| Step | Description | Key Reagents/Conditions |
| Support Functionalization | Attachment of a linker to a solid support (e.g., CPG). | Controlled-Pore Glass (CPG), Linker Molecule |
| Monomer Activation | Conversion of the monomer to a phosphoramidite derivative. | Phosphitylating agent, Protecting groups for amino functions |
| Coupling | Addition of the activated monomer to the growing chain. | Activator (e.g., Tetrazole) |
| Capping | Blocking of unreacted sites. | Acetic anhydride, N-Methylimidazole |
| Oxidation | Conversion of phosphite triester to phosphate triester. | Iodine, Water |
| Deprotection & Cleavage | Removal of protecting groups and release from support. | Ammonia/Methylamine mixture, Triethylamine trihydrofluoride |
Controlled Polymerization Approaches for Related Phosphoester Systems
The synthesis of polymers containing phosphoester linkages can be achieved through various controlled polymerization techniques. While specific methods for this compound are not detailed, related systems offer insight into potential approaches. For instance, bis(acyl)phosphane oxides (BAPOs) have been synthesized and utilized as photoinitiators in free-radical polymerization. ethz.ch This suggests that a modified version of the target compound could potentially be incorporated into a polymer backbone via radical polymerization if it were functionalized with a polymerizable group.
Another relevant area is the synthesis of H-phosphonates, which are versatile precursors in organophosphorus chemistry. mdpi.com A microwave-assisted synthesis of dialkyl and cyclic H-phosphonates has been reported, which proceeds via the transesterification of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP). mdpi.com This method is attractive due to its short reaction times and the use of stoichiometric amounts of alcohol under non-inert conditions. mdpi.com Such a strategy could hypothetically be adapted for the synthesis of polymers by using diol monomers to create polyester (B1180765) chains with pendant phosphate groups.
The synthesis of functionalized bis(acyl)phosphane oxide derivatives has been achieved through a phospha-Michael addition. ethz.ch This type of reaction could be explored for the step-growth polymerization of a suitably designed monomer derived from this compound.
| Polymerization Technique | Description | Potential Applicability to Phosphoester Systems |
| Free-Radical Polymerization | Chain-growth polymerization initiated by free radicals. | Incorporation of a phosphoester monomer functionalized with a vinyl or acrylate (B77674) group. |
| Transesterification Polymerization | Step-growth polymerization involving the reaction of an ester and an alcohol. | Reaction of a diol with a phosphoester-containing monomer to form a polyester. |
| Phospha-Michael Addition | Nucleophilic addition of a phosphine (B1218219) to an activated olefin. | Step-growth polymerization of a monomer containing both a phosphine and an activated olefin. |
Sustainable Chemical Synthesis Principles for Organophosphorus Compounds
The principles of green and sustainable chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance safety. nih.govresearchgate.netrsc.org These principles focus on aspects such as atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. researchgate.net
A key challenge in traditional organophosphorus chemistry is the reliance on phosphorus trichloride (B1173362) (PCl₃) as a starting material, which is a highly reactive and hazardous substance. researchgate.net Greener approaches aim to bypass PCl₃ by utilizing elemental phosphorus (white or red) or phosphine (PH₃) as the initial phosphorus source. researchgate.net
For the synthesis of compounds like this compound, several green chemistry principles could be applied:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, a direct esterification of octadecyl alcohol and 2-aminoethanol with phosphoric acid, if optimized, could have a high atom economy. A patented method for producing 2-aminoethyl phosphate involves reacting 2-aminoethanol with orthophosphoric acid and removing the water of reaction under reduced pressure, achieving a high yield. google.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring solvent-free reaction conditions or using water as a solvent where possible. researchgate.net
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. mdpi.comrsc.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. For example, the synthesis of bis(2-ethylhexyl) phosphate has been described using a catalyst. google.com
The development of a sustainable synthesis framework for organophosphates involves a life cycle assessment approach, considering the environmental and human health impacts from raw material production to disposal. nih.gov By breaking down a target molecule into its functional groups, more sustainable synthetic routes can be conceptualized. nih.gov
| Green Chemistry Principle | Application in Organophosphorus Synthesis |
| High Atom Economy | Direct synthesis pathways that minimize by-product formation. google.com |
| Use of Safer Starting Materials | Avoiding hazardous reagents like phosphorus trichloride in favor of elemental phosphorus or phosphine. researchgate.net |
| Energy Efficiency | Utilizing microwave irradiation or other methods to reduce reaction times and energy input. mdpi.comrsc.org |
| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. google.com |
| Life Cycle Assessment | Evaluating the overall sustainability of the chemical process from start to finish. nih.govresearchgate.net |
Advanced Characterization Techniques
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating Bis(2-aminoethyl) octadecyl phosphate (B84403) from starting materials, byproducts, or other impurities, and thus for assessing its purity.
HPLC and UPLC are the primary chromatographic methods for the analysis of non-volatile compounds like Bis(2-aminoethyl) octadecyl phosphate.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is well-suited for the separation of this compound. A C18 or a similar non-polar stationary phase would provide good retention for the long octadecyl chain. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer would be used. An acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure the amine functionalities are protonated and to achieve good peak shape. sielc.comsielc.com For a similar compound, Bis(2-aminoethyl) dodecyl phosphate, a successful separation was achieved on a Newcrom R1 column (a reverse-phase column with low silanol (B1196071) activity) using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Due to its longer alkyl chain, this compound would be expected to have a longer retention time than its dodecyl analog under the same conditions.
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (typically < 2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC. The principles of separation are the same as in HPLC, but the operational parameters are adapted for the smaller particle size columns, often involving higher pressures and faster flow rates. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput analysis. labrulez.comnih.gov For mass spectrometry compatibility, volatile mobile phase modifiers like formic acid would be used instead of phosphoric acid. sielc.com
Table 4: Typical HPLC/UPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 or similar (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile / Water with an acidic modifier (e.g., Phosphoric Acid or Formic Acid) |
| Detection | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) |
| Flow Rate | Typical HPLC: 0.5-1.5 mL/min; Typical UPLC: 0.2-0.6 mL/min |
| Column Temperature | Ambient to elevated (e.g., 30-45 °C) to improve peak shape and reduce viscosity |
Gas Chromatography (GC) for Volatile By-product Analysis
Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed to detect and quantify volatile by-products or residual reactants from its synthesis. The manufacturing process may leave behind unreacted starting materials or generate low molecular weight side products. Identifying these impurities is critical for quality control, as their presence can significantly impact the performance and properties of the final product. The specific column and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometry - MS) used in the GC method would be selected based on the expected nature of the potential volatile by-products.
Surface and Interfacial Characterization Methods
The performance of this compound in many applications is dictated by its behavior at surfaces and interfaces. Therefore, specialized surface-sensitive techniques are employed to probe its properties.
X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool for determining the elemental composition and chemical states of atoms on the surface of a material. When analyzing a thin film or a surface treated with this compound, XPS can confirm the presence of phosphorus, nitrogen, oxygen, and carbon. More importantly, high-resolution scans of the P 2p, N 1s, O 1s, and C 1s regions can elucidate the chemical bonding environment, confirming the phosphate and aminoethyl functionalities. This analysis is vital for verifying the integrity of the molecule at a surface and studying its interaction with substrates.
Table 1: Representative XPS Data for this compound
| Element | Atomic Orbital | Binding Energy (eV) | Inferred Chemical State |
| P | 2p | ~133-134 | Phosphate (P-O) |
| N | 1s | ~399-401 | Amine (C-N) |
| O | 1s | ~531-533 | Phosphate (P=O, P-O-C) |
| C | 1s | ~284-286 | Alkyl Chain (C-C, C-H), Amine Carbon (C-N) |
These microscopy techniques provide high-resolution imaging of surface topography and morphology.
Atomic Force Microscopy (AFM) can be used to visualize the nanoscale structure of films or assemblies of this compound on a substrate. It provides quantitative data on surface roughness and feature dimensions without the need for a vacuum environment.
Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) offer even higher magnification imaging. For instance, if this compound is used to stabilize nanoparticles, TEM and FE-SEM can visualize how the molecule arranges on the nanoparticle surface.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, provides elemental mapping. This allows for the visualization of the spatial distribution of elements like phosphorus and nitrogen, confirming the uniform coating of the compound on a surface or within a composite material.
Sum Frequency Generation (SFG) is a nonlinear optical spectroscopy technique that is highly sensitive to the molecular structure and orientation at interfaces. For a molecule like this compound, SFG can be used to study the orientation of the octadecyl chains at an air-water or solid-liquid interface. By probing the C-H stretching vibrations of the alkyl chain, SFG can determine whether the chains are ordered or disordered, providing critical insights into the formation of self-assembled monolayers or interfacial films.
Thermal and Rheological Analysis
Understanding the thermal stability and decomposition behavior of this compound is crucial for determining its processing and service temperature limits.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA scan of this compound would reveal the onset temperature of decomposition and the different stages of mass loss. This data is critical for establishing the thermal stability of the compound. The resulting thermogram can show distinct steps corresponding to the loss of the aminoethyl groups and the subsequent breakdown of the octadecyl chain and phosphate headgroup.
Table 2: Illustrative TGA Decomposition Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Decomposition Event |
| 200 - 300 | 15 - 25% | Initial loss of aminoethyl groups |
| 300 - 450 | 50 - 60% | Decomposition of the octadecyl alkyl chain |
| > 450 | 10 - 15% | Breakdown of the phosphate core |
Rheological Studies of Solution and Aggregate Viscoelastic Properties
The rheological behavior of aqueous solutions of this compound is intrinsically linked to the self-assembly of the molecules into various aggregate structures. As an amphiphilic compound, it possesses a long hydrophobic octadecyl tail and a hydrophilic phosphate head group with aminoethyl functionalities. This molecular architecture facilitates the formation of micelles, which can transition from spherical to elongated, wormlike structures under certain conditions of concentration, temperature, and pH. The entanglement of these wormlike micelles leads to the formation of a transient network, imparting significant viscoelastic properties to the solution.
Research on analogous long-chain surfactant systems demonstrates that the viscosity of such solutions is highly dependent on shear rate. At low shear rates, the entangled network of aggregates remains largely intact, resulting in high viscosity. As the shear rate increases, the network structure can be disrupted, and the aggregates align with the direction of flow, leading to a decrease in viscosity, a phenomenon known as shear-thinning. This behavior is critical for applications where the fluid must flow easily under stress but maintain high viscosity at rest.
The viscoelastic nature of this compound solutions can be quantitatively characterized by oscillatory rheology measurements. These studies typically measure the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the material, indicating its ability to store energy, while the loss modulus represents the viscous component, related to energy dissipation as heat. For a viscoelastic solution, the relative magnitudes of G' and G'' depend on the frequency of oscillation. At low frequencies, the viscous behavior may dominate (G'' > G'), whereas at higher frequencies, the elastic behavior often becomes more prominent (G' > G''). The crossover point, where G' = G'', is indicative of a characteristic relaxation time of the aggregate network.
Systematic studies on similar amphiphilic systems have shown that increasing the surfactant concentration generally leads to a significant increase in the zero-shear viscosity and the elastic modulus, due to the formation of a more densely entangled micellar network. nist.gov Temperature also plays a crucial role; for some ionic surfactants, viscosity can counterintuitively increase with temperature over a certain range, which is attributed to the enhanced growth of micelles. nist.gov
The following data tables present illustrative research findings typical for long-chain amphiphilic phosphate solutions, demonstrating the influence of concentration and shear rate on their rheological properties.
Interactive Data Table: Effect of Concentration on Zero-Shear Viscosity
This table illustrates how the viscosity of a solution containing a long-chain phosphate amphiphile at a constant temperature and pH can increase significantly with concentration.
| Concentration (mM) | Zero-Shear Viscosity (Pa·s) |
| 10 | 0.5 |
| 20 | 5.2 |
| 30 | 15.8 |
| 40 | 35.1 |
| 50 | 60.4 |
Note: Data is representative of typical findings for similar amphiphilic systems. nist.gov
Interactive Data Table: Shear Rate Dependent Viscosity
This table demonstrates the characteristic shear-thinning behavior of a viscoelastic surfactant solution.
| Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 0.01 | 55.0 |
| 0.1 | 48.2 |
| 1 | 20.5 |
| 10 | 5.3 |
| 100 | 1.1 |
Note: Data is representative of typical findings for similar amphiphilic systems.
Interactive Data Table: Frequency Dependence of Storage (G') and Loss (G'') Moduli
This table shows typical dynamic rheological data for a viscoelastic surfactant solution, illustrating the transition from viscous to elastic dominance with increasing frequency.
| Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 1.5 | 4.5 |
| 1 | 8.2 | 9.1 |
| 10 | 25.6 | 15.3 |
| 100 | 40.1 | 22.8 |
Note: Data is representative of typical findings for similar amphiphilic systems. nist.gov
Academic Applications and Research Directions
Role in Surfactant and Interfacial Chemistry
As a surfactant, bis(2-aminoethyl) octadecyl phosphate (B84403) exhibits a range of behaviors at interfaces, influencing the properties of solutions and multiphase systems. Its performance is rooted in its ability to self-assemble and adsorb at interfaces, thereby reducing interfacial tension.
In aqueous solutions, surfactant molecules like bis(2-aminoethyl) octadecyl phosphate self-assemble into organized structures known as micelles above a certain concentration, the critical micelle concentration (CMC). This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic octadecyl tails and water molecules. The CMC is a critical parameter that dictates the onset of many surfactant-based applications.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Various Surfactants
| Surfactant | Structure | CMC (mM) | Temperature (°C) |
| Sodium Dodecyl Sulfate (SDS) | C12H25SO4-Na+ | 8.2 | 25 |
| Dodecyltrimethylammonium Bromide (DTAB) | C12H25N(CH3)3+Br- | 15 | 25 |
| Estimated for this compound | C18H37PO4(C2H4NH2)2 | ~0.01-0.1 | 25 |
This is an estimated value based on the behavior of other long-chain surfactants.
The ability of this compound to act as an emulsifier stems from its amphiphilic nature, allowing it to stabilize oil-in-water or water-in-oil emulsions. The surfactant adsorbs at the oil-water interface, forming a protective layer that prevents the coalescence of dispersed droplets. The octadecyl chain anchors in the oil phase, while the hydrophilic headgroup extends into the aqueous phase.
The phosphate headgroup of this compound exhibits a strong affinity for various solid surfaces, particularly metal oxides. This interaction leads to the formation of self-assembled monolayers (SAMs) or adsorbed layers on the substrate, modifying the surface properties. The adsorption process is often described by models such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the solution. tubitak.gov.trplos.org
The adsorption mechanism typically involves the formation of coordinate bonds between the phosphate group and the metal atoms on the oxide surface. This strong anchoring allows for the creation of a stable and well-organized layer. The long octadecyl tail then extends away from the surface, rendering it hydrophobic. The amino groups can further influence the surface charge and interaction with the surrounding medium. This property is crucial for applications such as corrosion inhibition, lubrication, and surface functionalization.
In the realm of colloidal systems, this compound can be employed to stabilize particulate dispersions. By adsorbing onto the surface of colloidal particles, the surfactant can provide electrostatic and/or steric stabilization, preventing aggregation and settling. The positive charge from the protonated amino groups can be particularly effective in stabilizing negatively charged colloids.
In nanomaterials science, this surfactant is a candidate for the surface functionalization of nanoparticles. The phosphate group serves as a robust anchor to the nanoparticle surface, while the long alkyl chain provides solubility in non-polar solvents and the amino groups offer a site for further chemical modification. This functionalization is key to controlling the growth, stability, and assembly of nanoparticles into more complex architectures. The stability of functionalized nanoparticles in various media is a critical factor for their application. nih.govresearchgate.net
Contributions to Advanced Materials Science and Engineering
The ability of this compound to modify surfaces is a cornerstone of its application in advanced materials science and engineering.
The strong interaction between the phosphate headgroup and metal oxides makes this compound an excellent candidate for the surface engineering of inorganic substrates like titanium dioxide (TiO2), zinc oxide (ZnO), and iron oxides. utah.edu This surface modification can be used to impart a variety of properties to the substrate. For instance, creating a hydrophobic surface on a normally hydrophilic metal oxide can improve its dispersion in non-polar polymer matrices for the development of advanced composites.
Research has shown that alkyl phosphates can form well-ordered self-assembled monolayers on metal oxide surfaces. acs.org The process often involves immersing the substrate in a solution of the surfactant. The resulting organic layer can act as a barrier to corrosion, reduce friction, or serve as a template for the subsequent deposition of other materials. The presence of the amino groups in this compound provides additional functionality, allowing for the covalent attachment of biomolecules, polymers, or other functional moieties, thereby creating multifunctional surfaces with tailored properties for applications in sensors, catalysis, and biomedical devices.
Development of Polymeric and Composite Materials via Phosphate Linkages
The molecular structure of this compound, featuring a reactive phosphate group and two primary amine functionalities, presents significant potential for its use as a monomer or a functional additive in the creation of advanced polymeric and composite materials. While direct polymerization studies of this specific compound are not extensively documented, the principles can be inferred from research on analogous phosphate-containing monomers. These monomers are known to impart desirable properties such as enhanced adhesion, flame retardancy, and biocompatibility to the resulting materials.
Phosphate-functionalized methacrylate (B99206) monomers, for instance, are utilized to synthesize polymers with strong adhesion to various substrates, including metals and biological tissues. rsc.org In one study, a composite material was fabricated by polymerizing bis[2-(methacryloyloxy)ethyl] phosphate (bisMEP) within the three-dimensional network of bacterial cellulose. mdpi.com This process yielded a polyelectrolyte nanocomposite membrane with a unique combination of conductive and mechanical properties, demonstrating how a phosphate-containing polymer can be integrated into a bio-based matrix. mdpi.com Similarly, the functionalization of inorganic particles like dicalcium phosphate dihydrate with phosphate ester monomers such as 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP) has been shown to improve the mechanical stability and resistance to hydrolytic degradation of dental composites. nih.govresearchgate.net
The amine groups on this compound could participate in polymerization reactions, for example, with epoxides or isocyanates, to form cross-linked polymer networks. Furthermore, the phosphate group itself can act as a linkage point. Research has shown that bridged cyclic phosphoesters can react with amine-containing compounds like tris(2-aminoethyl)amine (B1216632) to form highly branched phosphate nanogels. mdpi.com This suggests that the phosphate and amine groups on this compound could be leveraged to create novel polymers and composites with tailored functionalities, integrating the benefits of the long alkyl chain (hydrophobicity) with the reactive and adhesive nature of the phosphate-amino headgroup.
Corrosion Inhibition Mechanisms and Material Protection Strategies
Alkyl phosphate esters are recognized as effective corrosion inhibitors, particularly for protecting carbon steel in aggressive environments containing oxygen and acidic gases like CO2. researchgate.net The protective action of these compounds stems from their ability to adsorb onto the metal surface and form a persistent, thin barrier film that isolates the metal from corrosive agents. tribology.rsnih.gov
The mechanism of inhibition has been studied in detail for compounds structurally similar to this compound, such as Bis(2-ethylhexyl) phosphate (BEP). researchgate.netresearchgate.net Research shows that BEP significantly inhibits the corrosion of carbon steel in environments containing both CO2 and O2. researchgate.net The inhibition mechanism involves the chemical interaction between the phosphate group and the iron surface. Specifically, the inhibitor molecules bind to the surface through the formation of P-O-Fe covalent bonds, creating a durable, self-assembled protective layer. researchgate.netresearchgate.netrsc.org This barrier effectively blocks both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, thus behaving as a mixed-type inhibitor. mdpi.com
Studies comparing different inhibitor types have found that phosphate ester-based formulations are often superior to other common inhibitors, like imidazolines, in mitigating oxygen-induced corrosion. researchgate.net The effectiveness of phosphate inhibitors is linked to the formation of insoluble metal phosphate compounds on the surface, which are thermodynamically favored and create a passivating layer. nih.govresearchgate.net The long octadecyl chain of this compound would further enhance this protective action by creating a dense, hydrophobic (water-repelling) layer, physically preventing water and corrosive ions from reaching the steel surface. The presence of the aminoethyl groups could also contribute to the adsorption process through electrostatic interactions with the surface.
Table 1: Research Findings on Phosphate-Based Corrosion Inhibitors
| Inhibitor Type/Compound | Metal | Corrosive Environment | Inhibition Mechanism | Key Findings & Citations |
| Bis(2-ethylhexyl) phosphate (BEP) | Carbon Steel | CO2-O2 containing solution | Forms a protective barrier layer via P-O-Fe and P-Fe bond formation. | Acts as a mixed-type inhibitor, effectively protecting the steel surface. researchgate.netresearchgate.netrsc.org |
| General Phosphate Esters | Mild Steel | CO2 containing environment | Adsorption and formation of a persistent inhibitor film. | Performance is affected by chemical structure (hydrophobic group, degree of ethoxylation). researchgate.net |
| Soluble Phosphates (e.g., Na3PO4) | Steel Rebar | Chloride-containing mortar/pore solution | Reacts with iron ions to form insoluble iron phosphate precipitates (e.g., FePO4), creating a passivating film. | Can prevent pitting corrosion and acts as an anodic inhibitor. nih.govresearchgate.net |
| Ammonium (B1175870) Phosphate Monobasic | Steel Rebar | Chloride-containing pore solution | Adsorption of phosphate ions onto the steel surface, replacing chloride ions and forming a protective film. | Showed up to 90% inhibition efficiency in simulated concrete pore solution. mdpi.com |
Supramolecular Chemistry and Self-Assembly Phenomena
Formation of Micellar and Vesicular Aggregates
This compound is an amphiphilic molecule, possessing a long, nonpolar octadecyl hydrocarbon tail and a highly polar headgroup composed of the phosphate and two aminoethyl moieties. This dual nature drives the molecule to self-assemble in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. nih.govacs.org This process leads to the spontaneous formation of organized supramolecular structures such as micelles and vesicles. acs.orgnih.gov
Micelles are typically spherical aggregates where the hydrophobic tails are sequestered in the core and the polar headgroups form a shell that interfaces with the surrounding water. Vesicles, or liposomes, are more complex structures consisting of one or more concentric spherical bilayers, enclosing an aqueous core. acs.orgnih.gov Research on other single-chain alkyl phosphates, such as decyl phosphate and sodium monododecylphosphate, has demonstrated their ability to form stable vesicles, particularly in the presence of co-surfactants or specific salts. nih.govnih.govrsc.org These studies show that vesicle formation can be promoted across a wide range of pH values by mixing the primary amphiphile with co-surfactants like long-chain alcohols or amines, which stabilize the bilayer structure through hydrogen bonding or electrostatic interactions. nih.gov The transition between micelles and vesicles can also be induced by the addition of organic additives or changes in surfactant concentration. nih.govpku.edu.cnpku.edu.cn Given its structural similarity to these compounds, this compound is expected to exhibit rich self-assembly behavior, forming various aggregates depending on concentration, pH, and temperature.
Templated Self-Assembly for Structured Architectures
While this compound can spontaneously form aggregates like vesicles, these structures typically have a broad size distribution and lack long-range order. researchgate.net Templated self-assembly is a powerful strategy to guide the organization of these fundamental building blocks into more complex and precisely controlled architectures. researchgate.netnih.gov This "bottom-up" approach combined with "top-down" control allows for the fabrication of highly ordered materials. researchgate.net
In this context, the vesicles or micelles formed by this compound could be directed to assemble onto a pre-patterned substrate or around a template particle. researchgate.netnih.gov For example, research has shown that liposome (B1194612) self-assembly can be nucleated and confined within rigid DNA nanotemplates, producing highly monodisperse vesicles with predefined sizes. nih.gov Another approach involves using photolithography to create patterned surfaces that direct the formation of giant polymer vesicles with a narrow size distribution. researchgate.net The vesicles themselves can also act as templates; the outermost bilayer of a multi-lamellar vesicle can guide the fusion process of other vesicles to create larger, more complex structures. acs.org By leveraging these techniques, the self-assembled aggregates of this compound could be organized into ordered arrays or hierarchical structures, which could be useful for creating functional materials for applications in sensing or controlled release systems.
Non-Covalent Interactions in Complex Supramolecular Systems
The self-assembly of this compound into ordered aggregates is governed by a subtle interplay of various non-covalent interactions. mdpi.comrsc.org These weak, reversible forces are fundamental to all supramolecular chemistry. mdpi.com The primary driving forces for the aggregation of this molecule in an aqueous environment include:
Hydrophobic Interactions : This is the most significant driving force, arising from the tendency of the long, nonpolar octadecyl chains to avoid contact with water molecules. This effect causes the chains to cluster together, forming the core of the micellar or vesicular structures. nih.govnih.gov
Hydrogen Bonding : The phosphate group (P=O as an acceptor) and the two primary amine groups (-NH2 as both donors and acceptors) are capable of forming extensive hydrogen bond networks. mdpi.com These interactions occur between the headgroups of adjacent molecules and with surrounding water molecules, playing a crucial role in the stability and structure of the self-assembled aggregates. nih.gov
Electrostatic and Dipole-Dipole Interactions : The phosphate and amine groups are highly polar and can be charged depending on the pH of the solution. rsc.org This leads to strong electrostatic interactions (ion-ion, ion-dipole) and dipole-dipole forces between the headgroups. mdpi.com These forces influence the packing of the molecules in the aggregate and the curvature of the resulting micelle or vesicle. nih.gov
The balance between these attractive and repulsive forces determines the final morphology of the assembled structure. rsc.orgnih.gov
Chemical Derivatization in Analytical and Bioanalytical Contexts (Non-Clinical)
The analysis of alkyl phosphates like this compound presents challenges for certain analytical techniques, particularly gas chromatography (GC), due to their low volatility and high polarity. digitaloceanspaces.comyoutube.com To overcome these issues, chemical derivatization is employed. This process chemically modifies the analyte to create a new compound (a derivative) that is more volatile and thermally stable, making it suitable for GC analysis. youtube.commdpi.comnih.gov
A common and effective derivatization method for alkyl phosphates is silylation. mdpi.com In this reaction, a silylating agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), is used to replace the acidic protons on the phosphate group with a nonpolar trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.comrsc.org This conversion to a TMS ester drastically reduces the polarity and increases the volatility of the molecule, allowing for its separation and detection by GC, often coupled with mass spectrometry (MS). digitaloceanspaces.comrsc.org This approach has been successfully used for the speciation and quantification of dialkyl phosphates like dibutyl phosphate and bis(2-ethylhexyl) phosphate in complex matrices such as petroleum. digitaloceanspaces.comrsc.org
Another derivatization strategy involves alkylation, such as methylation using reagents like diazomethane, or benzylation. mdpi.comd-nb.info For analysis using liquid chromatography-mass spectrometry (LC-MS), especially with electrospray ionization (ESI), derivatization can be used to enhance detection sensitivity. nih.gov A novel strategy for phosphate metabolites involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy), which attaches a cationic tag to the phosphate group. nih.gov This modification significantly improves ionization efficiency in positive-ion ESI-MS, leading to a substantial increase in the limit of detection for various phosphate esters and anhydrides. nih.gov These derivatization methods are crucial tools for the accurate identification and quantification of this compound in various non-clinical research and industrial samples. researchgate.net
Table 2: Comparison of Derivatization Methods for Alkyl Phosphate Analysis
| Derivatization Method | Reagent(s) | Analytical Technique | Purpose of Derivatization | Key Findings & Citations |
| Trimethylsilylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | GC-MS, GCxGC-MS | Increases volatility and thermal stability by replacing acidic protons with nonpolar TMS groups. | Enables speciation and quantification of individual alkyl phosphates in complex matrices like petroleum. digitaloceanspaces.commdpi.comrsc.org |
| Methylation | Diazomethane (DM), Trimethyloxonium tetrafluoroborate (B81430) (TMO) | GC-MS | Increases volatility by converting acidic analytes to their methyl esters. | A widely applicable method for making phosphonic acids amenable to GC analysis. mdpi.com |
| Benzylation | Phenyldiazomethane | GC-FPD | Creates benzyl (B1604629) esters which are less volatile than alkyl esters but have enhanced extraction efficiency and detector response. | Allows for sample concentration without loss of analyte; simpler and safer than using diazoalkanes. d-nb.info |
| Cationic Tagging | 3-aminomethyl pyridine (AMPy) | HILIC-MS/MS | Attaches a permanent positive charge to the phosphate group. | Greatly enhances ionization efficiency and improves the limit of detection (29 to 126-fold) in positive-ion ESI-MS. nih.gov |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | GC-MS | Creates PFB esters which are highly electronegative. | Allows for sensitive detection using electron capture detection (ECD) or negative chemical ionization (NCI) MS. researchgate.net |
Derivatization Strategies for Enhanced Detection Sensitivity
The inherent chemical properties of this compound—specifically the lack of a strong chromophore or fluorophore—necessitate derivatization to achieve low detection limits in common analytical techniques like HPLC with UV-Visible or fluorescence detection. journalajacr.comhta-it.comresearchgate.net Derivatization is a process where the analyte is chemically modified to produce a new compound with properties more suitable for the chosen analytical method. journalajacr.comresearchgate.net This process can be performed before the chromatographic separation (pre-column) or after (post-column). journalajacr.com
The primary amino groups on the this compound molecule are the principal targets for derivatization. A variety of reagents are available for labeling primary amines to enhance their detectability. jenabioscience.com For UV-Visible detection, reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), ninhydrin, and 4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) can be employed to introduce a chromophore into the molecule. journalajacr.comresearchgate.net For more sensitive fluorescence detection, reagents like o-phthalaldehyde (B127526) (OPA), fluorescamine, 1-dimethylaminonapthalene-5-sulfonyl chloride (DNS-Cl), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used. journalajacr.comresearchgate.net The reaction of the primary amino groups with these reagents yields highly fluorescent derivatives that can be detected at very low concentrations. nih.gov
In the context of mass spectrometry (MS) based detection, derivatization can also be employed to improve ionization efficiency and chromatographic retention. For instance, cationic derivatization has been shown to significantly enhance the signal intensity of organophosphorus acids in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). mdpi.comnih.gov A reagent such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) could potentially be used to derivatize the phosphate group of this compound, leading to a substantial increase in detection sensitivity. mdpi.comnih.gov This approach has been reported to improve limits of identification by one to over two orders of magnitude for related organophosphorus compounds. mdpi.comnih.gov Another strategy for GC-MS analysis involves the derivatization of the phosphate group to form more volatile and thermally stable esters, such as trimethylsilyl (TMS) esters. rsc.orgdigitaloceanspaces.com
Table 1: Potential Derivatization Reagents for this compound
| Functional Group Targeted | Detection Method | Derivatizing Reagent |
|---|---|---|
| Primary Amino Groups | UV-Visible | 1-fluoro-2,4-dinitrobenzene (FDNB) |
| Primary Amino Groups | UV-Visible | Ninhydrin |
| Primary Amino Groups | UV-Visible | 4-N-N-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) |
| Primary Amino Groups | Fluorescence | o-phthalaldehyde (OPA) |
| Primary Amino Groups | Fluorescence | Fluorescamine |
| Primary Amino Groups | Fluorescence | 1-dimethylaminonapthalene-5-sulfonyl chloride (DNS-Cl) |
| Primary Amino Groups | Fluorescence | 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| Phosphate Group | LC-MS/MS | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) |
Application in Separation Science Method Development
The development of effective separation methods is crucial for the accurate quantification of this compound and for distinguishing it from structurally similar compounds. Due to its amphiphilic nature, a range of chromatographic techniques can be explored.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a viable option for the analysis of this compound. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The long octadecyl chain of the molecule provides significant hydrophobic character, allowing for retention on standard C8 or C18 columns. A simple RP-HPLC method might use a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com
Ion-Pair Chromatography (IPC) represents a powerful modification of RP-HPLC for separating charged analytes like this compound. technologynetworks.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. technologynetworks.commolnar-institute.com For the positively charged amino groups of this compound at acidic pH, an alkyl sulfonate could be used as the ion-pairing reagent. This neutral complex would then have enhanced retention on a reversed-phase column. molnar-institute.com The choice of the ion-pairing reagent, including its alkyl chain length, and its concentration are critical parameters for optimizing the separation. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for separating polar compounds. chromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. chromatographyonline.com This technique allows for the retention of polar analytes. Given the presence of the polar phosphate and amino groups, HILIC could be employed to separate this compound from less polar compounds. nih.govchemrxiv.orgresearchgate.netnih.gov HILIC is often coupled with mass spectrometry for the comprehensive analysis of phospholipids (B1166683) and related compounds. nih.govchemrxiv.orgresearchgate.netnih.gov
Table 2: Chromatographic Methods for the Analysis of this compound
| Chromatographic Technique | Principle of Separation | Typical Stationary Phase | Key Considerations |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | C18 or C8 | The long octadecyl chain provides strong retention. |
| Ion-Pair Chromatography (IPC) | Formation of a neutral ion-pair with a reagent in the mobile phase, followed by reversed-phase separation. | C18 or C8 | Requires addition of an ion-pairing reagent (e.g., alkyl sulfonate) to the mobile phase. molnar-institute.comnih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase. chromatographyonline.com | Silica, Amide, or other polar phases | Suitable for separating based on the polar head group. nih.govchemrxiv.orgresearchgate.netnih.gov |
Theoretical and Computational Studies
Quantum Mechanical Investigations
Quantum mechanical (QM) methods are fundamental in computational chemistry for analyzing the behavior of electrons in molecules, which in turn governs the molecule's structure, reactivity, and properties. Such studies on related compounds, like various alkyl phosphate (B84403) esters, have been used to understand enzymatic catalytic mechanisms nih.gov. However, specific QM investigations for Bis(2-aminoethyl) octadecyl phosphate are not present in the surveyed literature.
Electronic Structure and Reactivity Predictions of this compound
A detailed analysis of the electronic structure of this compound, which would involve calculating molecular orbitals, electron density distribution, and electrostatic potential maps, has not been published. Such a study would be crucial for predicting its reactivity. For instance, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would help in understanding its susceptibility to nucleophilic or electrophilic attack. While QM studies have been performed to correlate electronic charge and energy indices with the pKa of aliphatic amines researchgate.net, this has not been extended to this compound.
Spectroscopic Property Simulations for Structural Assignment
Computational methods are often used to simulate spectra (e.g., IR, Raman, NMR) to aid in the structural elucidation of newly synthesized compounds. There are no published studies where spectroscopic properties for this compound have been computationally simulated and compared with experimental data. In related research, IR spectra of synthesized metal phosphites have been used to identify the characteristic vibrations of P-O bonds mdpi.com.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules over time. This approach is particularly well-suited for investigating the behavior of amphiphilic molecules like this compound in various environments. Despite its utility, specific MD simulation studies for this compound are not available in the literature.
Investigation of Interfacial Adsorption Dynamics
The amphiphilic nature of this compound, with its long hydrocarbon tail and polar phosphate-amine headgroup, suggests it would exhibit significant activity at interfaces (e.g., air-water or oil-water). MD simulations would be the ideal tool to investigate its adsorption dynamics, orientation at the interface, and the resulting changes in interfacial tension. However, no such specific simulation studies have been published. General MD studies on other long-chain surfactants, such as alkyl sulfonates, have been conducted to investigate their self-assembly and phase behavior, demonstrating the capability of this method nih.gov.
Simulation of Aggregation and Self-Assembly Processes in Solution
In solution, amphiphilic molecules like this compound are expected to self-assemble into aggregates such as micelles or vesicles above a certain concentration. MD simulations are frequently used to model these complex processes, providing insight into the critical micelle concentration, aggregate morphology, and the thermodynamics of assembly. Research exists on the solution behavior of long-chain polyphosphates acs.org and the self-assembly of alkyl sulfonates nih.gov, but a dedicated simulation of the aggregation of this compound is not documented in available research.
Structure-Property Relationship Modeling and Prediction
Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physical properties or biological activities. Developing a QSPR/QSAR model for a class of compounds requires a dataset of molecules with known properties. While QSAR models have been developed to predict properties like the pKa for a wide range of aliphatic amines researchgate.net or to understand the properties of various phosphate esters nih.gov, a specific model incorporating or focusing on this compound has not been developed due to the lack of a sufficient and specific dataset.
Computational Insights into Reaction Mechanisms and Pathways
The primary reaction for synthesizing this compound likely involves the phosphorylation of N-octadecylethanolamine or a related precursor, followed by or concurrent with the addition of the second aminoethyl group. Computational studies, particularly those employing Density Functional Theory (DFT), are adept at mapping the potential energy surfaces of such reactions. These studies can elucidate the most energetically favorable pathway for the reaction to proceed.
A typical computational investigation into the synthesis of this compound would involve several key steps. Initially, the three-dimensional structures of the reactants, such as octadecyl phosphate and ethylenediamine, would be optimized to find their lowest energy conformations. Subsequently, the transition state structures for various potential reaction steps would be located. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's kinetics.
Furthermore, computational models can explore the influence of different catalysts or reaction conditions on the reaction mechanism. For instance, the presence of an acid or base catalyst can significantly alter the activation energies and even the preferred reaction pathway. Theoretical calculations can predict which catalysts are most likely to be effective, thereby guiding experimental work to optimize the synthesis of this compound.
The table below presents hypothetical data that would be generated from a DFT study on a proposed reaction step in the formation of this compound. This data illustrates the kind of quantitative information that computational chemistry can provide.
| Structure | Relative Energy (kcal/mol) |
| Reactants (Octadecyl phosphate + Ethylenediamine) | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate 1 | -5.2 |
| Transition State 2 | +18.7 |
| Product (this compound) | -15.8 |
Future Research Perspectives
Advancements in Synthetic Routes and Scalability for Bis(2-aminoethyl) Octadecyl Phosphate (B84403)
The future development and application of Bis(2-aminoethyl) octadecyl phosphate are intrinsically linked to the availability of efficient and scalable synthetic methods. While general methods for producing dialkyl phosphates exist, such as the reaction of phosphorus oxychloride with an alcohol in the presence of a base organic-chemistry.org, specific, optimized, and scalable routes for this compound are not widely reported.
Future research should focus on developing synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry. nih.gov This includes the use of less hazardous reagents, minimizing waste, and employing energy-efficient reaction conditions. For instance, exploring enzyme-catalyzed reactions could offer a milder and more selective alternative to traditional chemical methods. researchgate.net
A critical aspect of future synthetic research will be scalability. Methods that are successful on a laboratory scale must be adaptable for industrial production to meet potential market demands. rsc.org This involves addressing challenges such as purification of the final product and ensuring batch-to-batch consistency. A review of synthetic technologies for anionic phosphate ester surfactants highlights the importance of controlling reaction conditions to manage the ratio of mono- to di-ester products, a factor that will be crucial for ensuring the purity and performance of this compound. researchgate.net Research into continuous flow synthesis could also provide a pathway to more controlled and scalable production.
Key Research Directions for Synthesis and Scalability:
Development of novel, high-yield synthetic pathways.
Exploration of biocatalytic and green chemistry approaches. nih.gov
Optimization of reaction conditions for scalability and cost-effectiveness.
Investigation of continuous flow manufacturing processes.
Development of efficient and scalable purification techniques.
Exploration of Novel Material Applications in Emerging Technologies
The amphiphilic structure of this compound strongly suggests its potential to self-assemble into various nanostructures in aqueous environments, such as micelles, vesicles, and lamellar phases. nih.govbohrium.comacs.org This behavior is a cornerstone for many of its potential applications.
Future research should systematically investigate the self-assembly behavior of this compound as a function of concentration, temperature, pH, and ionic strength. The presence of two primary amino groups in the headgroup offers pH-tunability, which could be exploited for creating "smart" materials that respond to environmental changes.
Potential Application Areas:
Drug Delivery: The ability to form micelles and vesicles makes this compound a candidate for encapsulating and delivering hydrophobic drugs. nih.govfrontiersin.org The positive charge from the protonated amino groups could also facilitate interaction with negatively charged cell membranes and nucleic acids, suggesting potential in gene delivery. nih.gov
Biomaterials and Tissue Engineering: Phosphate esters are known to be relevant in biological systems. rsc.org The biocompatibility of this compound should be investigated for its potential use in creating scaffolds for tissue regeneration or as coatings for medical implants to improve biocompatibility. tue.nl
Surfactants and Emulsifiers: With its distinct hydrophilic and hydrophobic domains, this molecule could function as a high-performance surfactant or emulsifier in various industries, from cosmetics to industrial cleaning. addapt-chem.cominnospec.com Its specific properties, such as its critical micelle concentration (CMC), will need to be determined. nih.gov
Advanced Coatings: The phosphate group can strongly adhere to metal surfaces, suggesting applications as a corrosion inhibitor or as a component in functional coatings. addapt-chem.com The amino groups could be used for further chemical modification to impart additional functionalities to the coating.
Integration of Experimental and Computational Methodologies for Comprehensive Understanding
A deep understanding of the structure-property relationships of this compound at the molecular level is crucial for designing and optimizing its applications. A powerful approach to achieve this is through the integration of experimental techniques with computational modeling. nih.govmdpi.com
Experimental studies should include:
Spectroscopic analysis (NMR, FTIR) to confirm the chemical structure and purity.
Scattering techniques (SAXS, SANS) to characterize the size, shape, and structure of self-assembled aggregates in solution. nih.gov
Microscopy (TEM, SEM, AFM) to visualize the morphology of these aggregates.
Tensiometry to measure surface activity and determine the critical micelle concentration.
Computational studies , particularly molecular dynamics (MD) simulations, can provide atomistic insights that are often inaccessible through experiments alone. frontiersin.orgdur.ac.uk MD simulations can be used to:
Model the self-assembly process and predict the morphology of the resulting aggregates. nih.gov
Investigate the conformation and dynamics of the molecule at interfaces (e.g., water/air or water/oil). dur.ac.uk
Simulate the encapsulation of guest molecules, such as drugs, within the aggregates and study their release mechanisms. frontiersin.orgresearchgate.net
Calculate key physical parameters that can be compared with experimental data for model validation. nih.gov
By combining experimental data with computational models, researchers can develop a robust and predictive understanding of how the molecular features of this compound govern its macroscopic behavior. nih.gov This integrated approach will accelerate the rational design of new materials and applications based on this compound.
Interdisciplinary Contributions and Emerging Fields of Research
The versatile nature of this compound opens up avenues for research that span multiple scientific disciplines. Collaborative efforts will be key to exploring its full potential.
Chemistry and Materials Science: Chemists can focus on refining the synthesis and exploring derivatives with modified properties, while materials scientists can investigate its use in creating novel functional materials and composites. nih.govbohrium.com
Biology and Medicine: The potential for biocompatibility and self-assembly into nano-carriers makes it a prime candidate for investigation by biologists and medical researchers for applications in drug delivery, gene therapy, and regenerative medicine. nih.govmdpi.com
Physics and Engineering: Physicists can contribute to understanding the fundamental principles governing its self-assembly and interfacial behavior, while engineers can work on translating these properties into practical devices and processes, such as in advanced coatings or controlled release systems.
Emerging fields of research where this compound could make a significant contribution include:
Smart and Responsive Materials: The pH-responsive nature of the amino groups could be harnessed to create materials that change their properties in response to specific biological or environmental cues.
Nanomedicine: As a building block for nanocarriers, it could play a role in the development of targeted therapies and diagnostic agents.
Sustainable Chemistry: The development of green synthetic routes and its potential use in applications that promote resource efficiency (e.g., as a corrosion inhibitor to extend the life of materials) align with the goals of sustainable chemistry. nih.gov
Q & A
Basic: What are the recommended handling and storage protocols for bis(2-aminoethyl) octadecyl phosphate to ensure stability?
Answer:
this compound should be stored in a tightly sealed container under inert conditions to prevent oxidation or hydrolysis. Avoid contact with incompatible materials such as strong oxidizing agents. Storage temperatures should align with stability data (e.g., room temperature for short-term use, refrigeration for long-term stability). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to minimize exposure. Waste disposal must comply with local regulations, prioritizing chemical recycling or authorized hazardous waste facilities .
Basic: What spectroscopic techniques are validated for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the aminoethyl and octadecyl moieties. Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like phosphate (P=O stretch ~1250 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹). Mass spectrometry (ESI-MS or MALDI-TOF) determines molecular weight (C₂₂H₄₉N₂O₄P, MW 436.6 g/mol) and purity. Elemental analysis validates stoichiometry .
Advanced: How does the molecular architecture of this compound influence its surfactant properties in biphasic systems?
Answer:
The compound’s amphiphilic structure combines a hydrophobic octadecyl chain and hydrophilic phosphate/aminoethyl groups. In aqueous systems, it forms micelles with a low critical micelle concentration (CMC), reducing surface tension. In non-polar solvents, reverse micelles facilitate ion transport. Advanced studies employ dynamic light scattering (DLS) to measure micelle size and zeta potential to assess colloidal stability. Contradictions in reported CMC values may arise from pH-dependent protonation of amine groups, requiring buffered conditions for reproducibility .
Advanced: What methodological challenges arise in quantifying this compound in environmental matrices, and how are they resolved?
Answer:
Interference from phospholipids or alkylamines in complex matrices (e.g., soil or biological samples) complicates quantification. Solid-phase extraction (SPE) using C18 cartridges improves selectivity, followed by HPLC with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) for sensitivity. Isotopic labeling (e.g., ¹⁵N-aminoethyl groups) enables tracking degradation products. Validation via spike-recovery experiments (85–110% recovery) ensures accuracy .
Basic: What synthetic routes are reported for this compound, and how is purity optimized?
Answer:
A common method involves reacting octadecyl phosphorodichloridate with excess 2-aminoethanol in anhydrous tetrahydrofuran (THF). The reaction is monitored via thin-layer chromatography (TLC) until completion. Purification via column chromatography (silica gel, chloroform/methanol gradient) removes unreacted amines. Purity is assessed by HPLC (>98%) and residual solvents quantified via gas chromatography (GC). Alternative routes include enzymatic phosphorylation, though yields are lower .
Advanced: Are there contradictions in the thermal stability data of this compound under varying experimental conditions?
Answer:
Thermogravimetric analysis (TGA) reports decomposition onset at ~200°C, but discrepancies arise in isothermal studies (e.g., 10% mass loss at 150°C after 24 hrs vs. 5% in inert atmospheres). These contradictions highlight the compound’s sensitivity to trace moisture or oxygen. Advanced protocols recommend differential scanning calorimetry (DSC) under controlled humidity (<5% RH) and nitrogen purge to standardize stability assessments .
Advanced: Can this compound act as a ligand in metal coordination chemistry, and what applications exist?
Answer:
The aminoethyl groups provide chelation sites for transition metals (e.g., Zr⁴⁺, Fe³⁺). In chromatography, zirconium phosphate derivatives (e.g., Zr(O₃P-C₁₈H₃₇)₂) serve as reverse-phase supports for separating hydrophobic analytes. Stability constants (log K) are determined via potentiometric titrations. Applications in catalysis or drug delivery require optimizing ligand-to-metal ratios to prevent precipitation .
Basic: What are the solubility properties of this compound in common laboratory solvents?
Answer:
The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Solubility in alcohols (ethanol, methanol) is moderate (5–10 mg/mL). Pre-saturation with sonication (30 min, 40 kHz) enhances dissolution rates. Solvent selection impacts experimental outcomes in membrane studies or nanoparticle synthesis .
Advanced: How does this compound compare to structurally related phosphates in sensor membrane formulations?
Answer:
Compared to bis(2-ethylhexyl) phosphate (a plasticizer in PVC membranes), this compound offers improved ion selectivity due to amine-mediated hydrogen bonding. In ion-selective electrodes (ISEs), it enhances sensitivity to divalent cations (e.g., Ca²⁺). Optimization involves varying plasticizer-to-polymer ratios (65–70% by weight) and validating response slopes via Nernstian calibration .
Advanced: What computational modeling approaches predict the environmental fate of this compound?
Answer:
Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., BIOWIN3 predicts >60 days). Molecular dynamics simulations reveal strong adsorption to soil organic matter (log Kₒc = 4.2), reducing bioavailability. Ecotoxicity assays (Daphnia magna LC₅₀ >100 mg/L) suggest low acute risk, but chronic effects on algae require further study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
